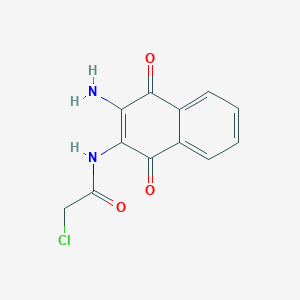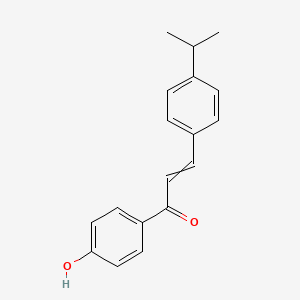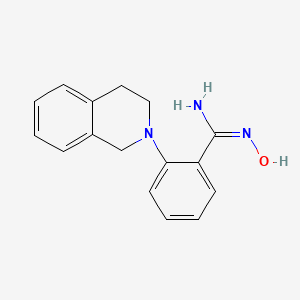![molecular formula C13H16BNO2S B11853439 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)benzo[d]isotiazol es un compuesto químico que ha despertado un interés significativo en varios campos de investigación debido a sus propiedades estructurales y reactividad únicas. Este compuesto se caracteriza por la presencia de un sistema de anillo benzo[d]isotiazol sustituido con un grupo dioxaborolano, que le confiere propiedades químicas y físicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)benzo[d]isotiazol generalmente involucra la reacción de derivados de benzo[d]isotiazol con 4,4,5,5-tetrametil-1,3,2-dioxaborolano. Esta reacción a menudo está catalizada por metales de transición como el paladio o el cobre, que facilitan la formación del enlace boro-carbono. Las condiciones de reacción generalmente incluyen el uso de solventes como tetrahidrofurano (THF) o dimetilformamida (DMF) y pueden requerir calentamiento para lograr rendimientos óptimos .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de medidas de seguridad para manejar los intermediarios reactivos y los catalizadores involucrados.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)benzo[d]isotiazol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos bóricos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo que contiene boro en otros grupos funcionales.
Sustitución: El grupo dioxaborolano se puede sustituir con otros nucleófilos, lo que lleva a la formación de diversos derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para la oxidación, y agentes reductores como el hidruro de litio y aluminio para la reducción. Las reacciones de sustitución a menudo implican nucleófilos como aminas o alcoholes, y pueden requerir catalizadores como el paladio o el cobre .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos bóricos, mientras que las reacciones de sustitución pueden producir una variedad de derivados de benzo[d]isotiazol funcionalizados .
Aplicaciones Científicas De Investigación
7-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)benzo[d]isotiazol tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas a través de reacciones de acoplamiento cruzado.
Biología: El compuesto se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso en el desarrollo de fármacos, particularmente como precursor de moléculas bioactivas.
Industria: Encuentra aplicaciones en el desarrollo de materiales avanzados, como polímeros y componentes electrónicos.
Mecanismo De Acción
El mecanismo por el cual 7-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)benzo[d]isotiazol ejerce sus efectos se basa principalmente en su capacidad para participar en varias reacciones químicas. El grupo dioxaborolano es altamente reactivo, lo que le permite formar enlaces estables con otras moléculas. Esta reactividad se aprovecha en las reacciones de acoplamiento cruzado, donde el compuesto actúa como una fuente de boro, facilitando la formación de nuevos enlaces carbono-carbono .
Comparación Con Compuestos Similares
Compuestos Similares
4,4,5,5-Tetrametil-1,3,2-dioxaborolano: Un compuesto que contiene boro más simple que se utiliza en tipos similares de reacciones.
4,7-Bis(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2,1,3-benzotiadiazol: Un compuesto relacionado con dos grupos dioxaborolano, utilizado en la síntesis de moléculas más complejas.
Singularidad
7-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)benzo[d]isotiazol es único debido a sus características estructurales específicas, que combinan la reactividad del grupo dioxaborolano con la estabilidad y la versatilidad funcional del anillo benzo[d]isotiazol. Esto lo hace particularmente valioso en la síntesis de moléculas orgánicas complejas y en aplicaciones que requieren modificaciones químicas precisas .
Propiedades
Fórmula molecular |
C13H16BNO2S |
|---|---|
Peso molecular |
261.2 g/mol |
Nombre IUPAC |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-5-6-9-8-15-18-11(9)10/h5-8H,1-4H3 |
Clave InChI |
PSIFCRYFLLQJDU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853365.png)

![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)


![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)


![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)




